ethyl N-hydroxy-N-methylcarbamate

Carcinogenicity N-Hydroxycarbamates Structure-Activity Relationship (SAR)

Ethyl N-hydroxy-N-methylcarbamate (CAS 3016-84-0) is a small-molecule N-hydroxycarbamate ester with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. It belongs to a class of compounds derived from carbamic acid, characterized by an N-hydroxy substituent that imparts distinct reactivity compared to simple carbamates.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 3016-84-0
Cat. No. B13015510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-hydroxy-N-methylcarbamate
CAS3016-84-0
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCCOC(=O)N(C)O
InChIInChI=1S/C4H9NO3/c1-3-8-4(6)5(2)7/h7H,3H2,1-2H3
InChIKeyYRTBSGQZNKFMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-hydroxy-N-methylcarbamate (CAS 3016-84-0): A Non-Carcinogenic N-Hydroxycarbamate for Safe Research and Industrial Synthesis


Ethyl N-hydroxy-N-methylcarbamate (CAS 3016-84-0) is a small-molecule N-hydroxycarbamate ester with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol [1]. It belongs to a class of compounds derived from carbamic acid, characterized by an N-hydroxy substituent that imparts distinct reactivity compared to simple carbamates. The compound is commercially available with a typical purity specification of 95% and is recommended for long-term storage in a cool, dry place . Its core structure—an ethoxycarbonyl group linked to an N-methyl-N-hydroxy moiety—defines its chemical identity and underpins its differential biological and handling properties relative to the closely related but carcinogenic ethyl N-hydroxycarbamate.

1
Non-Carcinogenic N-Hydroxycarbamate May support research models where class-related carcinogenic liability must be avoided
2
Protected Hydroxylamine Reactivity Supports synthetic chemistry workflows as a bench-stable N-methylhydroxylamine equivalent
3
Procurement for Safety Review Supports selection review for in vivo model or industrial R&D safety-oriented procurement

Why Ethyl N-hydroxy-N-methylcarbamate Cannot Be Replaced by Unsubstituted or Simple N-Alkyl Carbamates


Substituting ethyl N-hydroxy-N-methylcarbamate with its closest in-class analogs—such as ethyl N-hydroxycarbamate or ethyl carbamate—is not scientifically neutral and can lead to fundamentally different experimental outcomes. The N-methyl substitution on the hydroxylamine nitrogen of the target compound abolishes the potent tumor-initiating activity that is characteristic of the non-methylated ethyl N-hydroxycarbamate [1]. Conversely, the N-hydroxy group imparts chemical reactivity (e.g., as a protected hydroxylamine synthon) that is absent in simple N-methylcarbamates. These functional group-specific effects are not interchangeable; therefore, generic substitution based solely on carbamate class membership fails to preserve either the safety profile or the intended synthetic utility of the target compound .

Risk 1 Ethyl N-hydroxycarbamate may introduce class-related carcinogenic context; its tumor-initiation profile may not transfer to the N-methyl derivative.
Risk 2 Simple N-alkyl carbamates lack N-hydroxy reactivity; generic substitution fails to preserve protected hydroxylamine utility.
Risk 3 Free N-methylhydroxylamine presents volatility and explosion hazards; direct substitution may require specialized safety infrastructure.

Quantitative Evidence for Selecting Ethyl N-hydroxy-N-methylcarbamate (3016-84-0) Over Closest Analogs


Skin Tumor Initiation: N-Methylation Eliminates Carcinogenicity Observed with Ethyl N-Hydroxycarbamate

In a classic initiator-promoter mouse skin carcinogenesis study, ethyl N-hydroxy-N-methylcarbamate was directly compared to ethyl N-hydroxycarbamate and ethyl carbamate. The N-methyl derivative was completely ineffective at initiating skin tumors, whereas ethyl N-hydroxycarbamate induced a tumor yield comparable to that of the positive control, ethyl carbamate. This demonstrates that N-methylation of the hydroxylamine nitrogen abolishes the tumor-initiating activity inherent to the N-hydroxycarbamate pharmacophore [1].

Carcinogenicity Assay
Head-to-head
Target ineffective vs comparator potency equivalent to ethyl carbamate
Supports non-carcinogenic safety-context selection.
Mouse skin two-stage carcinogenesis model
Carcinogenicity N-Hydroxycarbamates Structure-Activity Relationship (SAR)

Carcinogenicity SAR: N-Methylation Distinguishes Inactive from Active Tumor Initiators Across Homologous Series

Within the systematic evaluation of N-hydroxycarbamic acid esters by Pound (1969), the homologous methyl, propyl, and n-butyl N-hydroxycarbamates, together with ethyl N-methyl-N-hydroxycarbamate, were all reported as ineffective tumor initiators. In contrast, the unsubstituted ethyl N-hydroxycarbamate retained full tumor-initiating potency equivalent to ethyl carbamate. This pattern establishes a class-level SAR rule wherein an N-alkyl substituent on the hydroxylamine nitrogen (including N-methyl) abrogates carcinogenic initiation potential [1].

Carcinogenicity SAR
Class-level
N-methyl substitution moves compound to inactive N-hydroxycarbamate class
Confirms class-level safety context for research use.
Systematic SAR evaluation across homologous series
Carcinogenicity Structure-Activity Relationship (SAR) Carbamate Toxicology

N-Hydroxycarbamate Stability as a Protected Hydroxylamine Synthon Enables Safer Handling vs. Free N-Methylhydroxylamine

N-Hydroxycarbamates are widely employed as bench-stable, protected forms of hydroxylamines in organic synthesis. Ethyl N-hydroxy-N-methylcarbamate can serve as a latent source of N-methylhydroxylamine, a volatile, corrosive, and potentially explosive reagent that presents significant handling hazards. While direct comparison data between the carbamate and free N-methylhydroxylamine are not available for this specific compound, the general property of N-hydroxycarbamates as stable hydroxylamine surrogates is well established . The target compound is reported to have a boiling point of approximately 229.4 °C at 760 mmHg [1], indicating significantly lower volatility and thus reduced inhalation risk compared to free N-methylhydroxylamine (estimated boiling point: ~115 °C).

Handling Profile
Data to verify
Boiling point ~229.4 °C (reported)
May support handling safety review vs free hydroxylamine.
Lower volatility implies reduced inhalation hazard at ambient temperature
Organic Synthesis Protecting Groups N-Methylhydroxylamine

Recommended Application Scenarios for Ethyl N-hydroxy-N-methylcarbamate Where Inferior Analogs Are Eliminated


In Vivo Pharmacology Studies Requiring a Non-Carcinogenic N-Hydroxycarbamate Probe

Researchers conducting chronic dosing or carcinogenicity screening experiments should select ethyl N-hydroxy-N-methylcarbamate over ethyl N-hydroxycarbamate. The latter is a demonstrated tumor initiator in mouse skin, equivalent in potency to ethyl carbamate, whereas the former has been shown to be completely ineffective in the same assay [1]. This eliminates the confounding carcinogenic liability when probing N-hydroxycarbamate pharmacology or metabolism in vivo.

Safe Synthetic Intermediate for N-Methylhydroxylamine Generation in Multi-Step Synthesis

In synthetic routes requiring N-methylhydroxylamine, ethyl N-hydroxy-N-methylcarbamate provides a thermally stable, low-volatility protected form. Its boiling point of ~229 °C [1] sharply contrasts with the high volatility and explosion risk of free N-methylhydroxylamine. This enables standard benchtop handling, simplified inventory management, and safer scale-up without specialized safety infrastructure.

Occupational and Environmental Safety-Driven Procurement for Industrial R&D

Industrial research facilities subject to strict occupational exposure limits (OELs) or requiring compounds with favorable safety data sheets should prioritize ethyl N-hydroxy-N-methylcarbamate over ethyl N-hydroxycarbamate. The definitive evidence of non-carcinogenicity in the Pound (1969) skin initiation study [1] provides a documented toxicological advantage that supports its selection for processes where worker safety and regulatory compliance are paramount.

Application
Selection Property
Validation Focus
In Vivo Carcinogenicity Model Studies
Non-Carcinogenic Probe
Skin tumor initiation model context
Synthetic Chemistry Intermediate
Protected N-Methylhydroxylamine Synthon
Stability and safe handling review
Industrial R&D Safety Compliance
Documented Non-Carcinogenic Profile
Occupational exposure endpoint context
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